
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one, commonly referred to as TBMD, is a synthetic organic chemical compound that has a variety of applications in scientific research. It is a cyclic ether with a carbon-oxygen-carbon ring structure, which is considered to be a “privileged structure” due to its chemical stability and low reactivity. It is an important building block in organic synthesis and can be used to construct a variety of compounds with various properties and applications.
科学的研究の応用
TBMD has a number of applications in scientific research. It is used as a building block in organic synthesis and can be used to construct a variety of compounds with various properties and applications. It is also used as a reagent in a variety of reactions such as the synthesis of various heterocyclic compounds and the preparation of various polymers. It is also used as a catalyst in the synthesis of various compounds. Additionally, it is used as a chiral auxiliary for the resolution of racemates and in the synthesis of various biologically active compounds.
作用機序
The mechanism of action of TBMD is not well understood. However, it is believed to act as a nucleophile in some reactions, attacking electrophilic centers and forming covalent bonds. It is also believed to act as an acid-base catalyst, facilitating the formation of new bonds between two molecules. Additionally, it is believed to act as a Lewis acid, accepting electrons from other molecules and forming new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBMD are not well understood. However, it is believed to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage. Additionally, it is believed to have anti-inflammatory and anti-microbial properties, which may be beneficial in treating certain diseases.
実験室実験の利点と制限
TBMD has a number of advantages and limitations for lab experiments. One of the main advantages is its low reactivity, which makes it an ideal building block for organic synthesis. Additionally, it is highly soluble in a variety of solvents, making it easy to handle and use in laboratory experiments. However, one of the main limitations is its low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are a number of potential future directions for the use of TBMD in scientific research. One potential direction is the development of novel compounds with improved properties and applications. Additionally, further research into the biochemical and physiological effects of TBMD may lead to the development of new therapeutic agents. Additionally, further research into the mechanism of action of TBMD may lead to the development of new catalysts and reagents for organic synthesis. Finally, further research into the potential applications of TBMD in the synthesis of polymers may lead to the development of new materials with improved properties.
合成法
The synthesis of TBMD can be achieved through a variety of methods. One of the most common methods is the reaction of 1,3-dioxolan-4-one with tert-butyl bromide in an aqueous solution. This method is simple and efficient, and can be used to produce high yields of TBMD. Other methods of synthesis include the reaction of 1,3-dioxolan-4-one with tert-butyl chloride in an aqueous solution, the reaction of 1,3-dioxolan-4-one with tert-butyl iodide in an aqueous solution, and the reaction of 1,3-dioxolan-4-one with tert-butyl sulfate in an aqueous solution.
特性
IUPAC Name |
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-6(9)11-7(10-5)8(2,3)4/h5,7H,1-4H3/t5-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWYZEQNYWGOBF-CAHLUQPWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H](O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

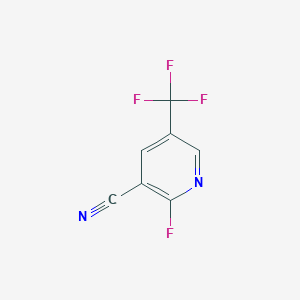
amino}butanoic acid](/img/structure/B6619647.png)
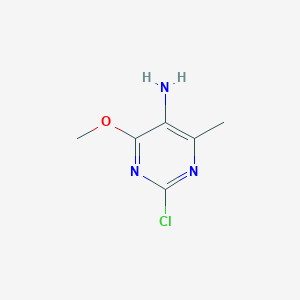
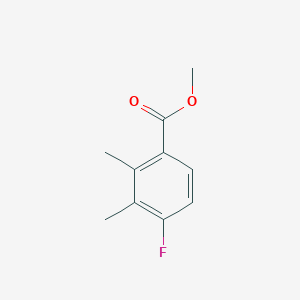
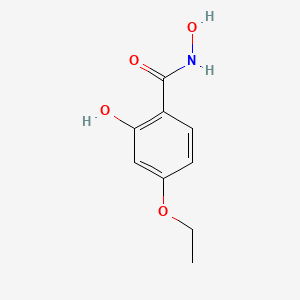
![rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans](/img/structure/B6619665.png)
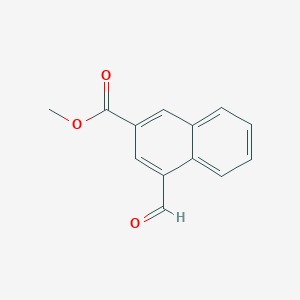
![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)
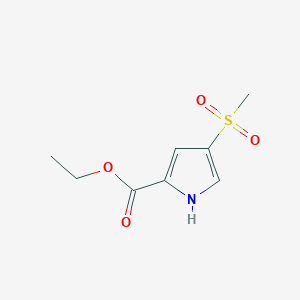
![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-methoxyphenyl)amino]propanamide](/img/structure/B6619686.png)
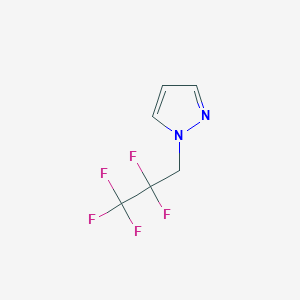
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6619721.png)
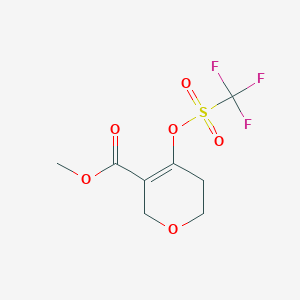
![5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid](/img/structure/B6619723.png)